REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[O:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.S(Cl)(Cl)=[O:20].[CH3:23][N:24]([CH3:27])[CH:25]=O>>[CH3:23][N:24]([CH3:27])[CH:25]=[C:16]([C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([F:13])=[C:10]([O:11][CH3:12])[C:2]=1[F:1])[C:15]([O:14][CH2:18][CH3:17])=[O:20]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1OC)F
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring to this mixture at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition, Dimroth condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away
|
Type
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DISSOLUTION
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Details
|
The resulting acid chloride was dissolved in 40 mL of tetrahydrofuran
|
Type
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ADDITION
|
Details
|
12 ml of triethylamine was added to this solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
ADDITION
|
Details
|
8.37 g of ethyl N,N-dimethylaminoacrylate was added dropwise
|
Type
|
ADDITION
|
Details
|
the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was removed by suction filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=C(C(=O)OCC)C(C1=C(C(=C(C=C1)F)OC)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |